

Spectroscopic Data of 1,3,5-Trihydroxy-4prenylxanthone: A Technical Guide

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Compound of Interest

Compound Name: 1,3,5-Trihydroxy-4-prenylxanthone

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Introduction

1,3,5-Trihydroxy-4-prenylxanthone is a member of the xanthone class of organic compounds, which are characterized by a tricyclic xanthene core with a ketone group. The prenyl functional group, a five-carbon isoprenoid unit, often imparts significant biological activity to the xanthone scaffold. While **1,3,5-Trihydroxy-4-prenylxanthone** is commercially available and has been noted for its inhibitory effects on the Na+/H+ exchange system and phosphodiesterase type 5 (PDE5), a comprehensive and publicly available dataset of its spectroscopic characterization (NMR, MS, IR) from a primary research publication could not be definitively located in the reviewed literature.[1]

This guide provides a summary of the general spectroscopic features of closely related prenylated trihydroxyxanthones and details the standard experimental protocols for their analysis. As a direct and complete dataset for **1,3,5-Trihydroxy-4-prenylxanthone** is not available, we will present the fully characterized spectroscopic data of a closely related isomer, **1,3,7-trihydroxy-2-(3-methylbut-2-enyl)-xanthone**, for illustrative and comparative purposes. This information is intended to serve as a valuable reference for researchers working on the isolation, characterization, and synthesis of similar natural products.

Spectroscopic Data of a Related Isomer: 1,3,7-Trihydroxy-2-(3-methylbut-2-enyl)-xanthone



The following tables summarize the spectroscopic data for 1,3,7-trihydroxy-2-(3-methylbut-2-enyl)-xanthone, a structurally similar prenylated xanthone. This data is compiled from various scientific sources and serves as a representative example.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H-NMR Spectroscopic Data of 1,3,7-Trihydroxy-2-(3-methylbut-2-enyl)-xanthone

Position	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz
OH-1	12.57	S	
H-4	6.43	d	2.1
H-5	7.48	d	9.0
H-6	7.64	dd	9.0, 3.0
H-8	8.07	d	3.0
H-1'	4.59	d	6.7
H-2'	5.48	t	6.7
H-4'	1.81	s	
H-5'	1.76	s	_

Solvent: CDCl₃, Frequency: 400 MHz

Table 2: ¹³C-NMR Spectroscopic Data of 1,3,7-Trihydroxy-2-(3-methylbut-2-enyl)-xanthone



Position	Chemical Shift (δ) ppm
1	161.9
2	108.7
3	164.8
4	93.8
4a	156.3
5	119.8
6	129.6
7	163.7
8	118.5
8a	104.3
9	184.3
9a	102.9
10a	152.4
1'	21.5
2'	122.3
3'	131.0
4'	25.9
5'	18.4

Solvent: CDCl₃, Frequency: 100 MHz

Mass Spectrometry (MS)

Table 3: Mass Spectrometry Data of Prenylated Trihydroxyxanthones



Technique	Ionization Mode	m/z Value	Interpretation
HR-EIMS	EI+	312.0998	[M] ⁺ (Calculated for C ₁₈ H ₁₆ O ₅ : 312.0998)

Infrared (IR) Spectroscopy

Table 4: Infrared (IR) Spectroscopy Data of a Representative Trihydroxyxanthone

Wavenumber (cm ⁻¹)	Assignment
3412	O-H stretching (hydroxyl groups)
2962	C-H stretching (aliphatic)
1755	C=O stretching (carbonyl group)
1610-1570	C=C stretching (aromatic rings)
1296	C-O-C stretching (ether linkage)

Note: The IR data is for a representative trihydroxyxanthone and may vary slightly for different isomers.[2][3]

Experimental Protocols

The following are detailed methodologies for the key experiments typically employed in the isolation and spectroscopic analysis of prenylated xanthones from natural sources.

Extraction and Isolation

- Sample Preparation: The plant material (e.g., roots, bark, or leaves) is dried and ground into a fine powder.
- Extraction: The powdered material is subjected to maceration or Soxhlet extraction with a series of solvents of increasing polarity, such as n-hexane, ethyl acetate, and methanol.
- Fractionation: The crude extracts are concentrated under reduced pressure and then fractionated using column chromatography over silica gel. A gradient elution system, for



instance, with mixtures of n-hexane and ethyl acetate, is commonly used.

 Purification: The resulting fractions are further purified by repeated column chromatography, preparative Thin Layer Chromatography (TLC), or High-Performance Liquid Chromatography (HPLC) to yield the pure compounds.

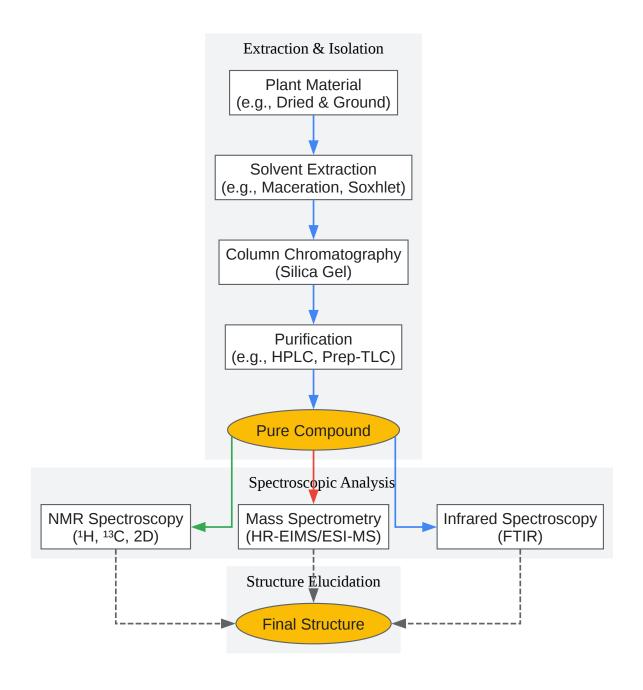
Spectroscopic Analysis

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR, ¹³C-NMR, and 2D-NMR
 (COSY, HSQC, HMBC) spectra are recorded on a spectrometer (e.g., Bruker Avance at 400 or 600 MHz). Samples are dissolved in a deuterated solvent (e.g., CDCl₃, acetone-d₆, or DMSO-d₆), and chemical shifts are reported in ppm relative to the solvent residual peak or an internal standard like tetramethylsilane (TMS).
- Mass Spectrometry (MS): High-resolution mass spectra are typically obtained using an
 electron ionization (EI) or electrospray ionization (ESI) source on a time-of-flight (TOF) or
 magnetic sector mass spectrometer to determine the exact mass and molecular formula of
 the compound.
- Infrared (IR) Spectroscopy: IR spectra are recorded on an FTIR spectrometer. The sample is
 prepared as a KBr pellet or as a thin film on a NaCl plate. The spectra are typically recorded
 in the range of 4000-400 cm⁻¹.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the isolation and spectroscopic characterization of a natural product like **1,3,5-Trihydroxy-4-prenylxanthone**.





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Caption: Workflow for Natural Product Isolation and Characterization.



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